![molecular formula C10H18O4S B12578273 1-{[(Ethylsulfanyl)carbonyl]oxy}ethyl 2,2-dimethylpropanoate CAS No. 467229-23-8](/img/structure/B12578273.png)
1-{[(Ethylsulfanyl)carbonyl]oxy}ethyl 2,2-dimethylpropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{[(Ethylsulfanyl)carbonyl]oxy}ethyl 2,2-dimethylpropanoate is a chemical compound known for its unique structural properties and potential applications in various fields. This compound is characterized by the presence of an ethylsulfanylcarbonyl group attached to an ethyl 2,2-dimethylpropanoate backbone. It has a molecular weight of 234.313 g/mol and is recognized for its stability and reactivity under specific conditions .
Vorbereitungsmethoden
The synthesis of 1-{[(Ethylsulfanyl)carbonyl]oxy}ethyl 2,2-dimethylpropanoate involves several steps:
Synthetic Routes: The compound can be synthesized through the esterification of 2,2-dimethylpropanoic acid with an appropriate alcohol in the presence of an acid catalyst. The ethylsulfanylcarbonyl group is then introduced via a nucleophilic substitution reaction.
Reaction Conditions: Typical reaction conditions include the use of a strong acid catalyst such as sulfuric acid or hydrochloric acid, and the reaction is carried out at elevated temperatures to facilitate esterification.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
1-{[(Ethylsulfanyl)carbonyl]oxy}ethyl 2,2-dimethylpropanoate undergoes various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or thiols.
Substitution: Nucleophilic substitution reactions are common, where the ethylsulfanylcarbonyl group can be replaced by other nucleophiles such as amines or alkoxides.
Common Reagents and Conditions: Reagents like sodium hydroxide, hydrochloric acid, and organic solvents such as dichloromethane are frequently used. Reactions are typically conducted under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, alcohols, thiols, and various substituted derivatives
Wissenschaftliche Forschungsanwendungen
1-{[(Ethylsulfanyl)carbonyl]oxy}ethyl 2,2-dimethylpropanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a drug precursor or active pharmaceutical ingredient in the treatment of various diseases.
Industry: In the industrial sector, it is utilized in the production of specialty chemicals, coatings, and adhesives
Wirkmechanismus
The mechanism of action of 1-{[(Ethylsulfanyl)carbonyl]oxy}ethyl 2,2-dimethylpropanoate involves several molecular targets and pathways:
Molecular Targets: The compound interacts with various enzymes and receptors, modulating their activity and leading to specific biological effects.
Pathways Involved: It can influence metabolic pathways, signal transduction pathways, and gene expression, resulting in diverse physiological responses.
Vergleich Mit ähnlichen Verbindungen
1-{[(Ethylsulfanyl)carbonyl]oxy}ethyl 2,2-dimethylpropanoate can be compared with other similar compounds:
Similar Compounds: Compounds such as 1-ethylsulfanylcarbonyloxyethyl 2,2-dimethylpropanoate and other esters of 2,2-dimethylpropanoic acid share structural similarities.
Uniqueness: The presence of the ethylsulfanylcarbonyl group imparts unique reactivity and stability to the compound, distinguishing it from other esters.
Eigenschaften
CAS-Nummer |
467229-23-8 |
|---|---|
Molekularformel |
C10H18O4S |
Molekulargewicht |
234.31 g/mol |
IUPAC-Name |
1-ethylsulfanylcarbonyloxyethyl 2,2-dimethylpropanoate |
InChI |
InChI=1S/C10H18O4S/c1-6-15-9(12)14-7(2)13-8(11)10(3,4)5/h7H,6H2,1-5H3 |
InChI-Schlüssel |
YHJIGVXDIDHNJX-UHFFFAOYSA-N |
Kanonische SMILES |
CCSC(=O)OC(C)OC(=O)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1S,2R,4S)-5,5-Dibromo-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B12578191.png)
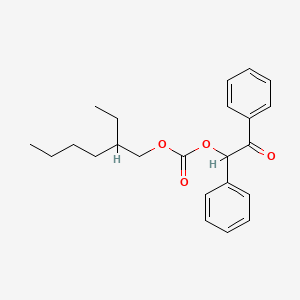
![3,3-Bis[4-(diethylamino)-2-ethoxyphenyl]-2-benzofuran-1(3H)-one](/img/structure/B12578203.png)
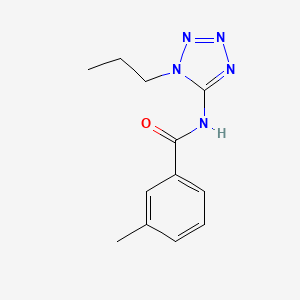
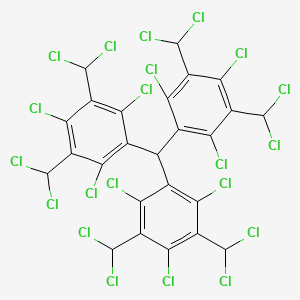
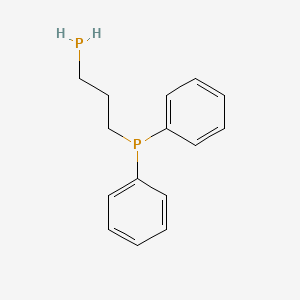
![1-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]butan-2-one](/img/structure/B12578242.png)

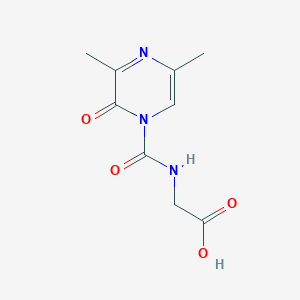

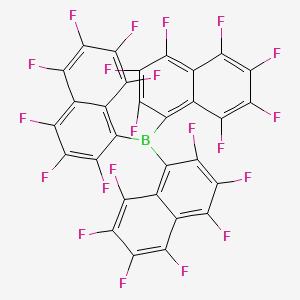
![2H-Pyrrol-2-one, 1,5-dihydro-3-methyl-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B12578264.png)
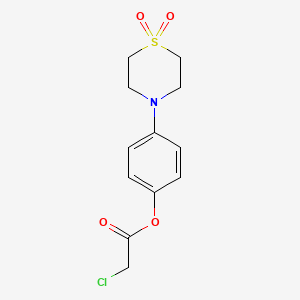
![3-Pentanone, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (2S)-](/img/structure/B12578274.png)
